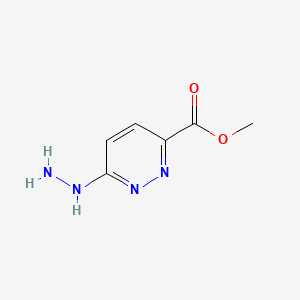

Methyl 6-hydrazinylpyridazine-3-carboxylate

Description

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate |

InChI |

InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5(8-7)10-9-4/h2-3H,7H2,1H3,(H,8,10) |

InChI Key |

UVYGRBCAWQVSSN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material : A pyridazine derivative substituted at the 3-position with a carboxylic acid or ester group (e.g., methyl pyridazine-3-carboxylate).

- Reagents : Hydrazine hydrate (99% purity) is typically employed.

- Reaction Conditions :

- The starting material is dissolved in an appropriate solvent such as ethanol or methylene chloride.

- Hydrazine hydrate is added, and the reaction mixture is heated under reflux for 1–2 hours at temperatures around 130 °C.

- Workup :

- After completion, the reaction mixture is cooled and concentrated under reduced pressure.

- The crude product is filtered, washed with water, and recrystallized from solvents like isopropanol to ensure high purity.

- Yield : Approximately 93–97%, depending on reaction optimization.

Hydrazinolysis of Pyridazinyl Esters

Hydrazinolysis involves reacting esters of pyridazine carboxylic acids with hydrazine to form hydrazinyl derivatives.

Procedure:

- Starting Material : Methyl pyridazine-3-carboxylate.

- Reagents :

- Hydrazine hydrate (excess).

- Optional catalysts or additives such as acetic acid to enhance reactivity.

- Reaction Conditions :

- The ester is refluxed with hydrazine hydrate in solvents like ethanol or methanol for extended periods (up to 10 hours).

- The reaction pH may be adjusted using aqueous ammonia during workup.

- Workup :

- The reaction mixture is extracted with methylene chloride to isolate the product.

- Further purification steps include filtration and recrystallization.

- Yield : High yields are reported (typically >90%) when optimized.

Preparation of Dihydrochloride Salt

The dihydrochloride form of methyl 6-hydrazinylpyridazine-3-carboxylate can be synthesized for enhanced stability or solubility.

Procedure:

- Starting Material : this compound base compound.

- Reagents : Hydrochloric acid (HCl) in aqueous or gaseous form.

- Reaction Conditions :

- The base compound is dissolved in water or ethanol, followed by the addition of HCl.

- Stirring at room temperature ensures salt formation.

- Workup :

- Precipitation occurs upon cooling, and the solid dihydrochloride salt is filtered and dried under vacuum.

- Yield : Typically >95%, depending on the purity of the base compound.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Synthesis from Pyridazine Derivatives | Pyridazine derivative with carboxylic acid/ester group | Hydrazine hydrate | Reflux at ~130 °C | ~93–97 |

| Hydrazinolysis | Methyl pyridazine-3-carboxylate | Hydrazine hydrate | Reflux for up to 10 hours | >90 |

| Dihydrochloride Salt Preparation | Methyl 6-hydrazinylpyridazine base | Hydrochloric acid | Room temperature stirring | >95 |

Notes on Optimization

- Solvent Selection : Solvents like ethanol or methanol are preferred due to their ability to dissolve reactants effectively while facilitating precipitation during workup.

- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) can be used to monitor reaction progress.

- Purity Enhancement : Recrystallization from solvents like isopropanol ensures removal of impurities and enhances product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydrazinylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Azo and azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Compounds with similar hydrazine structures have demonstrated effectiveness against various bacterial strains. Research indicates that derivatives of this compound may possess enhanced antimicrobial properties, making them candidates for developing new antibiotics.

- Antiviral Properties : The hydrazine moiety is known for its interaction with biological targets, which may extend to viral inhibition mechanisms. Studies suggest that modifications to the compound can lead to increased efficacy against viral pathogens.

- Anticancer Potential : The compound's ability to interact with DNA and RNA suggests potential applications in cancer therapy. Preliminary studies indicate that this compound and its derivatives might inhibit cell proliferation in certain cancer cell lines, warranting further investigation into their mechanisms of action .

Biological Interaction Studies

Research has focused on the interaction of this compound with various biological targets:

- Enzyme Inhibition : Studies indicate that compounds containing hydrazine groups can effectively bind to enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways.

- Gene Therapy Applications : Investigations into the compound's interactions with nucleic acids have opened avenues for exploring its use in gene therapy and molecular biology applications .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents at the 6-position and ester groups at the 3-position. Below is a comparative analysis of Methyl 6-hydrazinylpyridazine-3-carboxylate and its closest analogs:

Table 1: Key Analogs and Properties

Biological Activity

Methyl 6-hydrazinylpyridazine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₇H₈N₄O₂

- Molecular Weight : Approximately 241.075 g/mol

- Functional Groups : Contains a pyridazine ring and a hydrazinyl group, which are critical for its biological reactivity.

The presence of the hydrazinyl moiety is particularly noteworthy, as compounds containing this group have been associated with various biological activities, including anticancer effects.

Antitumor Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of enzymes critical for cancer cell proliferation, similar to other hydrazine-containing compounds.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 4-17 | Significant growth inhibition |

| MCF-7 (Breast cancer) | 6.7 | High antiproliferative activity |

| HepG2 (Liver cancer) | Not specified | Potential cytotoxicity observed |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : Compounds with hydrazine groups often inhibit enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.

- Cell Cycle Arrest : Studies indicate that such compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity. The compound's ability to inhibit cancer cell growth was attributed to its structural properties that facilitate interaction with key cellular targets .

- Comparative Analysis with Other Hydrazones :

- Potential for Drug Development :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.